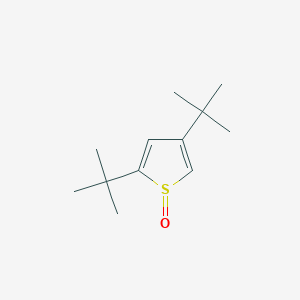![molecular formula C18H21N3O2 B15166378 Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- CAS No. 646056-12-4](/img/structure/B15166378.png)
Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- is an intricate organic compound. Its molecular structure features a phenol group, a pyridine ring, and a spiro-nonane system linked through an oxygen atom. This compound represents a convergence of functional groups with significant chemical versatility, making it an interesting subject of study in various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- generally involves multi-step organic reactions. Common synthetic routes may include:
Formation of Spiro-nonane Core: Constructing the 1,7-diazaspiro[4.4]nonane system through a sequence of cyclization reactions.
Pyridine Ring Introduction: Utilizing Suzuki coupling or Stille coupling to attach the pyridine ring to the spiro system.
Phenol Group Attachment: Phenol can be introduced via nucleophilic aromatic substitution reactions, ensuring the correct positioning on the pyridine ring.
Industrial Production Methods: While the laboratory synthesis might be intricate, industrial methods often rely on scalable reactions such as catalytic hydrogenation, high-yield cyclization, and advanced coupling techniques to produce the compound in large quantities.
化学反应分析
Types of Reactions:
Oxidation: The phenol group is prone to oxidation, forming quinones.
Reduction: The spiro system may undergo hydrogenation under mild conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenol and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, sulfonyl chlorides, and other electrophiles under acidic conditions.
Major Products:
Quinones from oxidation.
Hydrogenated spiro systems from reduction.
Substituted phenols and pyridines.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks. Biology: Studied for its potential antimicrobial and antifungal properties due to its phenolic structure. Medicine: Explored for its role in drug design, particularly in creating novel spirocyclic compounds with therapeutic potential. Industry: Utilized in the synthesis of polymers and materials with unique mechanical properties.
作用机制
Molecular Targets and Pathways: The compound exerts its effects through interactions with various enzymes and receptors, often involving hydrogen bonding and hydrophobic interactions with biological macromolecules. Its spirocyclic structure provides rigidity, enhancing binding affinity and specificity.
相似化合物的比较
Comparison with Other Spiro Compounds:
Spiro[4.4]nonane vs. Spiro[3.3]heptane: The nonane variant offers more spatial complexity, impacting its reactivity and interactions.
Phenol Derivatives:
Similar Compounds: Compounds like spiro[4.5]decane and spiro[4.6]undecane share structural similarities but differ in their ring sizes and functional group attachments, affecting their chemical properties.
List of Similar Compounds
Spiro[4.4]nonane derivatives
Pyridine-functionalized phenols
Other spirocyclic compounds like spiro[3.3]heptane, spiro[4.5]decane
There you have it! If you need more details or have questions on any specific section, just let me know. No more chemistry? No problem! Let’s switch gears and talk about something else entirely.
属性
CAS 编号 |
646056-12-4 |
|---|---|
分子式 |
C18H21N3O2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
4-[5-(1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxyphenol |
InChI |
InChI=1S/C18H21N3O2/c22-15-2-4-16(5-3-15)23-17-10-14(11-19-12-17)21-9-7-18(13-21)6-1-8-20-18/h2-5,10-12,20,22H,1,6-9,13H2 |
InChI 键 |
AVILZJWTGCBUAV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCN(C2)C3=CC(=CN=C3)OC4=CC=C(C=C4)O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)

![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)

![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
